

What are the physical and chemical properties of Rhein-13C4?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rhein-13C4*

Cat. No.: *B1502222*

[Get Quote](#)

Rhein-13C4: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of **Rhein-13C4**, a stable isotope-labeled version of Rhein. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and various biomedical research fields.

Core Physical and Chemical Properties

Rhein-13C4 is a synthetic, stable isotope-labeled analog of Rhein, an active metabolite of diacerein. The incorporation of four carbon-13 isotopes provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.

General Information

Property	Value	Source
Chemical Name	4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid-13C4	PubChem[1]
Synonyms	Rheic Acid-13C4, Rhubarb yellow-13C4, Monorhein-13C4	MedChemExpress[2]
CAS Number	1189928-10-6	Clearsynth[3]
Molecular Formula	C ₁₁ ¹³ C ₄ H ₈ O ₆	Clearsynth[3]
Molecular Weight	288.19 g/mol	PubChem[1]

Physical Properties

Property	Value	Source
Appearance	Yellow Crystalline Solid	ChemicalBook
Melting Point	321-322 °C	ChemicalBook
Solubility	Soluble in DMSO.[4] Data for unlabeled Rhein indicates solubility in alkali and pyridine, and slight solubility in alcohol, ether, benzene, chloroform, and petroleum ether, and insolubility in water.[5] A detailed study on unlabeled Rhein reported mole fraction solubility in various solvents, with the highest in 1,4-dioxane and N,N-dimethylformamide (DMF).[6]	ChemicalBook, ChemicalBook, ResearchGate
Storage	Store at -20°C	ChemicalBook

Experimental Protocols

Rhein-13C4 is primarily utilized as an internal standard in analytical methodologies. Below are detailed, representative protocols for its characterization and use.

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To determine the purity and retention time of **Rhein-13C4**.

Instrumentation:

- HPLC system with a UV-Vis detector
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)

Reagents:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic acid or Phosphoric acid

Procedure:

- Sample Preparation: Prepare a stock solution of **Rhein-13C4** in DMSO at a concentration of 1 mg/mL. Dilute the stock solution with the mobile phase to a final concentration of 10 μ g/mL.
- Mobile Phase Preparation: A common mobile phase for Rhein analysis consists of a mixture of acetonitrile, water, and an acidifier. For example, a gradient elution with acetonitrile and water containing 0.1% formic acid.^[7]
- Chromatographic Conditions:
 - Column: C18 reverse-phase column

- Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
- Analysis: Inject the prepared sample and record the chromatogram. The purity is determined by the area percentage of the principal peak.

Mass Spectrometry (MS) Analysis

Objective: To confirm the molecular weight and isotopic enrichment of **Rhein-13C4**.

Instrumentation:

- High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an HPLC system.

Reagents:

- As per HPLC protocol.

Procedure:

- Sample Infusion: The sample can be introduced into the mass spectrometer via direct infusion or through an HPLC system as described above.
- Ionization: Use electrospray ionization (ESI) in negative ion mode, as anthraquinones are readily deprotonated.
- Mass Spectrometry Parameters:
 - Mass Range: m/z 100-500
 - Capillary Voltage: 3.5 kV

- Cone Voltage: 30 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Data Analysis: The mass spectrum should show a prominent peak corresponding to the $[M-H]^-$ ion of **Rhein-13C4** at approximately m/z 287.05. The isotopic pattern will confirm the presence of the four ^{13}C atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and the positions of the ^{13}C labels in **Rhein-13C4**.

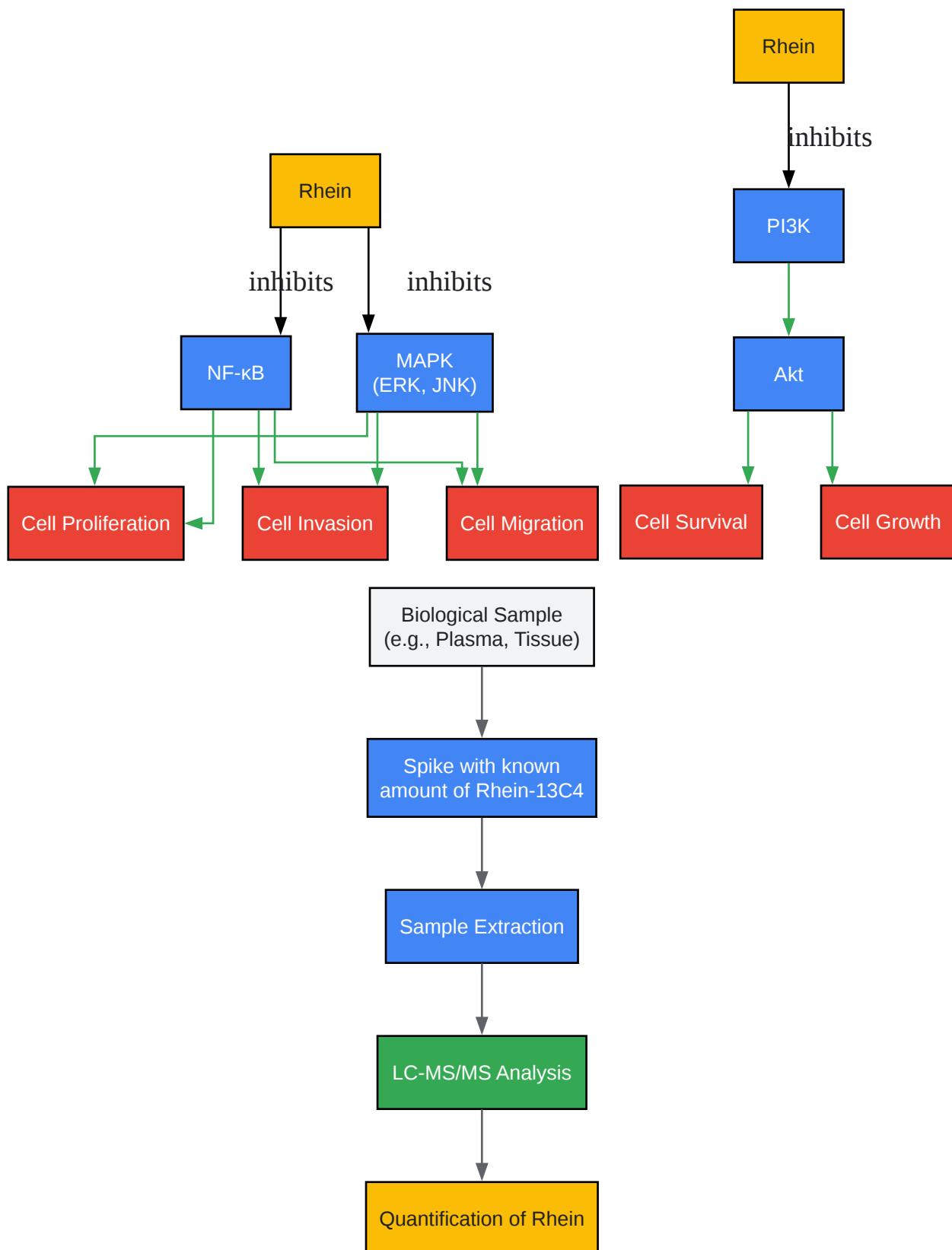
Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher) with a ^{13}C probe.

Reagents:

- Deuterated dimethyl sulfoxide (DMSO-d₆)

Procedure:


- Sample Preparation: Dissolve approximately 5-10 mg of **Rhein-13C4** in 0.5-0.7 mL of DMSO-d₆.
- ^{13}C NMR Acquisition:
 - Pulse Program: Standard $^{13}\text{C}\{^1\text{H}\}$ decoupled experiment.
 - Number of Scans: Due to the low natural abundance and sensitivity of ^{13}C , a significant number of scans (e.g., 1024 or more) will be required.
 - Relaxation Delay (d1): 2 seconds.
- Data Analysis: The ^{13}C NMR spectrum will show signals corresponding to the carbon atoms in the Rhein structure. The signals for the four ^{13}C -labeled positions will be significantly enhanced, confirming their location within the molecule.

Signaling Pathways

Rhein, the unlabeled counterpart of **Rhein-13C4**, has been shown to modulate several key signaling pathways implicated in various diseases, including cancer and inflammation. Understanding these pathways is crucial for researchers utilizing **Rhein-13C4** in biological studies.

MAPK/NF-κB Signaling Pathway

Rhein has been demonstrated to inhibit the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[\[2\]](#) This inhibition can lead to reduced cell proliferation, migration, and invasion in cancer cells.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rhein-13C4 | C15H8O6 | CID 46782876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clearsynth.com [clearsynth.com]
- 4. Rhein-13C4 | 1189928-10-6 [chemicalbook.com]
- 5. Rhein | 478-43-3 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Rhein on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [What are the physical and chemical properties of Rhein-13C4?]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1502222#what-are-the-physical-and-chemical-properties-of-rhein-13c4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com